molecular formula C11H23NO4 B13471614 Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate

Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate

Cat. No.: B13471614
M. Wt: 233.30 g/mol
InChI Key: CUDPAZWRFXLRKK-UHFFFAOYSA-N
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Description

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, a dihydroxypentyl chain, and a methylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the dihydroxypentyl chain can be oxidized to form carbonyl compounds.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the dihydroxypentyl chain.

    Reduction: Formation of primary or secondary amines from the carbamate moiety.

    Substitution: Formation of new tert-butyl derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The dihydroxypentyl chain and carbamate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
  • tert-butyl N-(5-hydroxyhexyl)-N-methylcarbamate
  • tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate

Uniqueness

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate is unique due to its specific dihydroxypentyl chain, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, selectivity, and functionality.

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(4)7-5-6-9(14)8-13/h9,13-14H,5-8H2,1-4H3

InChI Key

CUDPAZWRFXLRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(CO)O

Origin of Product

United States

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